2-(4-Bromo-2-fluorophenyl)pyrrolidine
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Overview
Description
2-(4-Bromo-2-fluorophenyl)pyrrolidine is a chemical compound that features a pyrrolidine ring substituted with a 4-bromo-2-fluorophenyl group. Pyrrolidine is a five-membered nitrogen-containing heterocycle, which is widely used in medicinal chemistry due to its versatile biological activity
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromo-2-fluorophenyl)pyrrolidine can be achieved through several methods. One common approach involves the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction typically requires a base, such as potassium carbonate, and a solvent like toluene or ethanol. The reaction conditions are generally mild, making it suitable for the synthesis of various substituted pyrrolidines.
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions, utilizing continuous flow reactors to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can significantly reduce production costs and improve scalability.
Chemical Reactions Analysis
Types of Reactions
2-(4-Bromo-2-fluorophenyl)pyrrolidine undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom in the phenyl ring can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The pyrrolidine ring can be oxidized to form pyrrolidone derivatives using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction Reactions: The compound can undergo reduction reactions to remove the halogen atoms, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Substitution: Nucleophiles (amines, thiols), solvents (DMF, DMSO), bases (NaOH, KOH).
Oxidation: Oxidizing agents (KMnO₄, H₂O₂), solvents (water, acetone).
Reduction: Reducing agents (LiAlH₄, NaBH₄), solvents (ether, THF).
Major Products
Substitution: Various substituted pyrrolidines depending on the nucleophile used.
Oxidation: Pyrrolidone derivatives.
Reduction: Dehalogenated pyrrolidines.
Scientific Research Applications
2-(4-Bromo-2-fluorophenyl)pyrrolidine has numerous applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with various biological activities.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and agrochemicals.
Mechanism of Action
The mechanism of action of 2-(4-Bromo-2-fluorophenyl)pyrrolidine involves its interaction with specific molecular targets and pathways. The compound’s biological activity is influenced by the presence of the pyrrolidine ring, which can interact with various enzymes and receptors in the body . The bromine and fluorine atoms in the phenyl ring may enhance the compound’s binding affinity and selectivity towards certain targets, leading to its observed biological effects .
Comparison with Similar Compounds
2-(4-Bromo-2-fluorophenyl)pyrrolidine can be compared with other similar compounds, such as:
2-(4-Chloro-2-fluorophenyl)pyrrolidine: Similar structure but with a chlorine atom instead of bromine.
2-(4-Bromo-2-chlorophenyl)pyrrolidine: Similar structure but with a chlorine atom instead of fluorine.
2-(4-Bromo-2-methylphenyl)pyrrolidine: Similar structure but with a methyl group instead of fluorine.
The uniqueness of this compound lies in the combination of bromine and fluorine atoms, which can significantly influence its reactivity and biological activity compared to its analogs .
Properties
IUPAC Name |
2-(4-bromo-2-fluorophenyl)pyrrolidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrFN/c11-7-3-4-8(9(12)6-7)10-2-1-5-13-10/h3-4,6,10,13H,1-2,5H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXJYCCFZORKQSD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C2=C(C=C(C=C2)Br)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrFN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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